molecular formula C21H19BrN2O4S B2607871 1-(4-bromophenyl)-2-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine CAS No. 900011-11-2

1-(4-bromophenyl)-2-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

Cat. No.: B2607871
CAS No.: 900011-11-2
M. Wt: 475.36
InChI Key: GFTOFXADWUWKDU-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-2-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a benzodioxine ring, and a pyrrolopyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-2-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine typically involves multi-step organic reactions. The process begins with the preparation of the bromophenyl and benzodioxine intermediates, followed by their coupling with the pyrrolopyrazine core under specific reaction conditions. Common reagents used in these reactions include brominating agents, sulfonyl chlorides, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-2-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce new functional groups onto the bromophenyl ring.

Scientific Research Applications

1-(4-bromophenyl)-2-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-2-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-2-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
  • 1-(4-fluorophenyl)-2-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

Uniqueness

Compared to similar compounds, 1-(4-bromophenyl)-2-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity. The combination of the bromophenyl group with the benzodioxine and pyrrolopyrazine moieties provides a distinct structural framework that can be exploited for various applications.

Properties

IUPAC Name

1-(4-bromophenyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O4S/c22-16-5-3-15(4-6-16)21-18-2-1-9-23(18)10-11-24(21)29(25,26)17-7-8-19-20(14-17)28-13-12-27-19/h1-9,14,21H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTOFXADWUWKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)Br)S(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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